2'-Bromo-4'-(trifluoromethoxy)acetanilide
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Description
2-Bromo-4'-(trifluoromethoxy)acetanilide is a compound belonging to the class of organic compounds known as aryl bromides. It is a colorless solid with a melting point of 93-94 °C and a boiling point of 439-440 °C. Its chemical formula is C8H7BrF3NO. It is used in a variety of applications, including scientific research, laboratory experiments, and industrial production.
Scientific Research Applications
Antimicrobial Activity
Research on related compounds to 2'-Bromo-4'-(trifluoromethoxy)acetanilide, such as various substituted benzothiazoles synthesized using acetanilide derivatives, has shown promising antimicrobial activities. These synthesized compounds were tested against various bacterial strains, indicating their potential use in antimicrobial applications (Bhagat, Deshmukh, & Kuberkar, 2012).
Analytical Chemistry Applications
In analytical chemistry, derivatives of acetanilide, similar to this compound, have been used in the development of methods for the detection and quantification of bromide in various samples. A method involving pre-column derivatization to 4-bromoacetanilide offers sensitive and accurate bromide determination (Verma, Sanghi, Jain, & Gupta, 1988).
Synthesis of Novel Compounds
The bromination of acetanilides, a process related to the synthesis of this compound, has been crucial in synthesizing novel compounds with potential applications in various fields, including pharmaceuticals (Kakinami et al., 1991).
Trifluoromethoxylation Reactions
Studies involving compounds with trifluoromethoxy groups, similar to this compound, have explored their use in trifluoromethoxylation reactions. These reactions are significant in the synthesis of organic molecules, particularly in pharmaceuticals and agrochemicals, due to the unique properties imparted by the trifluoromethoxy group (Marrec et al., 2010).
Green Chemistry and Environmental Applications
In the pursuit of environmentally friendly chemical processes, the use of acetanilide derivatives in bromination reactions has been investigated. Methods such as in-situ bromination in aqueous medium using non-corrosive sources of bromine highlight the application of such compounds in green chemistry (Pasricha, 2021).
Synthesis of Heterocyclic Scaffolds
The utilization of acetanilide derivatives in synthesizing novel heterocyclic scaffolds, which are vital in drug development and other chemical industries, has been a subject of research. This involves reactions with various reagents to form new and potentially bioactive compounds (Abdel‐Latif et al., 2018).
Pharmacological Metabolism Studies
Research on the metabolism of compounds similar to this compound in organisms like rats has provided insights into how these compounds are processed in biological systems. Such studies are crucial in understanding the pharmacokinetics and potential therapeutic applications of related compounds (Tugnait et al., 2002).
Asymmetric Catalysis in Organic Synthesis
Advancements in asymmetric catalysis have included the use of trifluoromethoxy groups in organic synthesis. The introduction of such groups into organic molecules has been explored for its potential to enhance the properties of pharmaceuticals and agrochemicals (Guo et al., 2017).
properties
IUPAC Name |
N-[2-bromo-4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-5(15)14-8-3-2-6(4-7(8)10)16-9(11,12)13/h2-4H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFDDTDGNZYFAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372384 |
Source
|
Record name | 2'-Bromo-4'-(trifluoromethoxy)acetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
131395-29-4 |
Source
|
Record name | 2'-Bromo-4'-(trifluoromethoxy)acetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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